molecular formula C19H16N6O4S B1684529 齐博坦 CAS No. 186497-07-4

齐博坦

货号 B1684529
CAS 编号: 186497-07-4
分子量: 424.4 g/mol
InChI 键: FJHHZXWJVIEFGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zibotentan (INN; development code ZD4054) is an experimental anti-cancer drug candidate in development by AstraZeneca . It is an endothelin receptor antagonist . Zibotentan was granted fast track status for the treatment of prostate cancer by the FDA .


Molecular Structure Analysis

Zibotentan belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Chemical Reactions Analysis

The pharmacokinetics of Zibotentan were previously investigated in patients with either renal impairment or hepatic impairment . The study evaluated the pharmacokinetics and tolerability of a single oral dose of Zibotentan in participants with concurrent moderate renal impairment and moderate hepatic impairment versus control participants .

科学研究应用

齐博坦:科学研究应用的综合分析

癌症治疗: 齐博坦已被美国食品药品监督管理局授予快速通道资格,用于治疗前列腺癌。尽管它在针对前列腺癌的第三阶段临床试验中未能达到终点,但已计划进行进一步的试验。 此外,已评估了其与欧洲紫杉醇的耐受性,并且已在临床试验中对其进行研究,以治疗乳腺癌、结直肠癌、非小细胞肺癌、卵巢癌、硬皮病相关肾脏疾病、骨转移和心力衰竭 .

心血管应用: 研究表明,齐博坦治疗可在 4 周内显着改善心绞痛频率。 此外,它与舌下硝酸盐消耗量显着减少有关 .

微血管心绞痛: 正在研究齐博坦在微血管心绞痛中的潜在益处。 研究重点关注其益处机制,方法是观察治疗相关的心脏损伤标志物(NT-proBNP、肌钙蛋白 I)、炎症标志物(C 反应蛋白、ICAM-1、VCAM-1)和白介素 6(IL-6)的循环浓度变化 .

慢性肝脏和肾脏疾病: 齐博坦正在开发中,作为一种选择性内皮素 A 受体拮抗剂,用于治疗慢性肝脏和肾脏疾病。 已在肾功能损害或肝功能损害患者中对其药代动力学进行了研究 .

未来方向

Zibotentan is in development for chronic liver and kidney disease . In an experimental rat study, it was demonstrated that zibotentan-induced fluid retention was mitigated with combined zibotentan/dapagliflozin treatment which suggests that adding dapagliflozin to zibotentan may be an effective strategy to reduce fluid retention and maximize clinical utility of zibotentan .

作用机制

Target of Action

Zibotentan, also known by its development code ZD4054, is an experimental anti-cancer drug candidate . Its primary target is the endothelin A (ET-A) receptor . The ET-A receptor is a part of the endothelin system, which plays a crucial role in various physiological processes such as vasoconstriction, cell proliferation, and fibrosis .

Mode of Action

Zibotentan acts as an endothelin receptor antagonist , specifically inhibiting the ET-A receptor . By blocking the ET-A receptor, Zibotentan prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor . This inhibition disrupts the downstream signaling pathways triggered by ET-1, thereby mitigating its effects .

Biochemical Pathways

The blockade of the ET-A receptor by Zibotentan affects several biochemical pathways. Primarily, it inhibits the vasoconstrictive and pro-oncogenic effects of ET-1 . This includes the inhibition of apoptosis and cellular proliferation in various tumor cell lines, including osteoblast, vascular myoepithelial, prostate, breast, and ovarian cells .

Pharmacokinetics

The pharmacokinetics of Zibotentan have been studied in patients with renal impairment or hepatic impairment . After administration of a single oral dose of Zibotentan, maximum plasma concentrations are typically achieved within 3 hours . Total exposure (AUC ∞ and AUC last) was approximately 2.10-fold higher in participants with concurrent moderate renal and hepatic impairment versus controls .

Result of Action

The molecular and cellular effects of Zibotentan’s action primarily involve the inhibition of ET-1 induced effects. This includes the reduction of tumor cell proliferation, survival, angiogenesis, migration, invasion, and metastasis in several tumor types . In a range of tumor cell lines, Zibotentan inhibits pro-oncologic behavior such as inhibition of apoptosis and cellular proliferation .

Action Environment

Environmental factors, such as the presence of renal or hepatic impairment, can influence the action, efficacy, and stability of Zibotentan . For instance, in patients with concurrent moderate renal and hepatic impairment, the total exposure to Zibotentan was approximately 2.10-fold higher compared to controls . Furthermore, fluid retention, a common side effect of endothelin receptor antagonists, was mitigated when Zibotentan was combined with dapagliflozin .

生化分析

Biochemical Properties

Zibotentan plays a significant role in biochemical reactions by selectively antagonizing the endothelin A receptor. This receptor is involved in various physiological processes, including vasoconstriction and cell proliferation. By inhibiting the endothelin A receptor, zibotentan can modulate these processes. The compound interacts with endothelin-1, a potent vasoconstrictor peptide, preventing it from binding to the endothelin A receptor. This interaction reduces vasoconstriction and cell proliferation, which are critical in the progression of certain cancers and chronic kidney disease .

Cellular Effects

Zibotentan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, zibotentan inhibits the proliferative and migratory effects induced by endothelin-1. This inhibition reduces tumor growth and metastasis. Additionally, zibotentan has been shown to decrease the expression of genes associated with cell proliferation and survival, further contributing to its anti-cancer effects. In chronic kidney disease, zibotentan reduces proteinuria and slows the progression of kidney damage by modulating the endothelin system .

Molecular Mechanism

At the molecular level, zibotentan exerts its effects by binding to the endothelin A receptor, preventing endothelin-1 from activating this receptor. This binding inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. Zibotentan’s selective antagonism of the endothelin A receptor also reduces the production of extracellular matrix proteins, which are involved in tissue fibrosis. This mechanism is particularly beneficial in conditions like chronic kidney disease and certain cancers, where fibrosis and excessive cell proliferation are prominent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zibotentan have been observed to change over time. The compound is generally stable, with a half-life that allows for sustained activity in vivo. Long-term studies have shown that zibotentan maintains its efficacy in reducing proteinuria and slowing kidney damage over extended periods. Its stability and degradation can be influenced by factors such as renal and hepatic function, which may affect its pharmacokinetics and overall efficacy .

Dosage Effects in Animal Models

The effects of zibotentan vary with different dosages in animal models. At lower doses, zibotentan effectively reduces proteinuria and slows the progression of kidney damage without significant adverse effects. At higher doses, the compound can cause fluid retention and other toxic effects, particularly in animals with compromised renal function. These findings highlight the importance of dose optimization to balance efficacy and safety in clinical settings .

Metabolic Pathways

Zibotentan is primarily metabolized by the cytochrome P450 3A4 isozyme. The compound undergoes hepatic metabolism, with its metabolites being predominantly excreted renally. Approximately 58% of zibotentan is eliminated unchanged in the urine. The metabolic pathways of zibotentan involve both phase I and phase II reactions, including oxidation and conjugation processes. These pathways ensure the compound’s clearance from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, zibotentan is transported and distributed through various mechanisms. The compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues. Zibotentan’s localization within tissues is also affected by its interaction with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endothelin A receptors in the kidneys and cancer cells .

Subcellular Localization

Zibotentan’s subcellular localization is primarily within the plasma membrane, where it interacts with the endothelin A receptor. The compound’s activity is influenced by its ability to bind to this receptor and inhibit its activation by endothelin-1. Additionally, zibotentan may undergo post-translational modifications that affect its targeting and function within specific cellular compartments. These modifications ensure that zibotentan exerts its therapeutic effects precisely where needed .

属性

IUPAC Name

N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4S/c1-12-10-21-17(19(23-12)28-2)25-30(26,27)15-4-3-9-20-16(15)13-5-7-14(8-6-13)18-24-22-11-29-18/h3-11H,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHZXWJVIEFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=C(N=CC=C2)C3=CC=C(C=C3)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870171
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186497-07-4
Record name Zibotentan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186497-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zibotentan [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186497074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zibotentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06629
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zibotentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-methoxy-5-methyl-2-pyrazinyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-3-pyridinesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZIBOTENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8054MM4902
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zibotentan
Reactant of Route 2
Reactant of Route 2
Zibotentan
Reactant of Route 3
Reactant of Route 3
Zibotentan
Reactant of Route 4
Reactant of Route 4
Zibotentan
Reactant of Route 5
Reactant of Route 5
Zibotentan
Reactant of Route 6
Zibotentan

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。